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Compound of Interest

(2E)-3-(3-Chlorophenyl)acryloyl!
Compound Name:

chloride
CAS No.: 13565-06-5
Cat. No.: B6591299

Get Quote

Technical Monograph: (2E)-3-(3-
Chlorophenyl)acryloyl Chloride

Optimizing Electrophilic Warheads for Covalent Kinase
Inhibition and Bioactive Amide Synthesis

Executive Summary

(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5), also known as m-
chlorocinnamoyl chloride, is a critical electrophilic building block in medicinal chemistry.
Distinguished by its conjugated

-unsaturated carbonyl system, this compound serves a dual function: it is a highly reactive
acylating agent for amine/alcohol functionalization and a latent Michael acceptor capable of
covalent cysteine targeting in kinase inhibitors. This guide provides a comprehensive technical
analysis of its physicochemical properties, validated synthesis protocols, and strategic
applications in drug development.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6591299#bc-rfq
https://www.benchchem.com/product/b6591299/docs?utm_src=pdf-body#2e-3-3-chlorophenyl-acryloyl-chloride-cas-13565-06-5-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6591299?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]

The 3-chloro substitution on the phenyl ring imparts unique electronic properties compared to
the unsubstituted cinnamoyl chloride, enhancing lipophilicity and altering the electrophilicity of
the carbonyl carbon.

Property Specification
IUPAC Name (2E)-3-(3-Chlorophenyl)prop-2-enoyl chloride
CAS Number 13565-06-5
C
H
Molecular Formula
Cl
0]
Molecular Weight 201.05 g/mol

) Crystalline solid or semi-solid mass (low
Physical State ]
melting)

Approx. 35-50 °C (Estimate based on isomers;

Melting Point ) ) )
m-isomer often lower melting than p-isomer)

Boiling Point >120 °C at 10 mmHg (Predicted)
Soluble in CH

- Cl

Solubility
, THF, Toluene, EtOAc; Decomposes in
water/alcohols

. Moisture sensitive; hydrolyzes to 3-
Stability

chlorocinnamic acid and HCI

Synthetic Routes & Process Chemistry
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Validated Synthesis Protocol

The most robust method for generating high-purity (2E)-3-(3-Chlorophenyl)acryloyl chloride
involves the chlorination of 3-chlorocinnamic acid. While thionyl chloride (SOCI

) is the standard reagent, the use of oxalyl chloride with catalytic N,N-dimethylformamide
(DMF) is recommended for sensitive substrates to avoid thermal degradation.

Mechanism of Activation (Vilsmeier-Haack Type): The catalytic cycle involving DMF and oxalyl
chloride generates the active Vilsmeier reagent, which converts the carboxylic acid to the acid
chloride under mild conditions.

(E)-3-Chlorocinnamic Acid

Lo (E)-3-(3-Chlorophenyl)

) \m----_----.-----_---:w acryloyl chloride
Oxalyl Chloride Cl source i Active Vilsmeier .
(Cocz Catalysis y,i _INtETMediate  Fo-----____ >
CO(g) + CO2(g) + HCI(9)

Figure 1: Catalytic conversion of 3-chlorocinnamic acid to acid chloride via Oxalyl Chloride/DMF.

Click to download full resolution via product page

Process Considerations

» Stoichiometry: Use 1.2 equivalents of oxalyl chloride.
o Catalyst: 1-2 mol% DMF is sufficient.

e Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for scale-up as
it allows for easy solvent swapping.

e Gas Evolution: The reaction generates CO, CO

, and HCI. Proper ventilation and a caustic scrubber are mandatory.
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Medicinal Chemistry Applications
Covalent Kinase Inhibition (The "Warhead" Strategy)

The 3-chlorocinnamoyl moiety is a privileged scaffold in the design of Targeted Covalent
Inhibitors (TCIs). The

-unsaturated amide formed after coupling acts as a Michael acceptor.

e Mechanism: The acrylamide warhead is positioned to react specifically with a non-catalytic
cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR) near the ATP-binding pocket.

» Selectivity: The 3-chloro substituent on the phenyl ring provides steric bulk and lipophilic
contacts that can orient the molecule within the hydrophobic pocket, improving selectivity
over the unsubstituted analog.

Inhibitor Scaffold | 3-Cl-Cinnamoyl Warhead Michael Addition

T ——————{Covalent Inhibitor-Kinase Adduct
bs- attacl; at (Irreversible Inhibition)
Kinase ATP Pocket | Nucleophilic Cysteine (SH) eta-carbon

Figure 2: Mechanism of Covalent Kinase Inhibition via Michael Addition.

Click to download full resolution via product page
[1]

Bioactive Amides & Esters

Beyond kinases, this intermediate is used to synthesize bioactive amides with antimicrobial and
anti-inflammatory properties.

o Example: Synthesis of cinnamoyl-metronidazole esters, which have shown enhanced
efficacy against anaerobic bacteria compared to the parent drug [1].

o Example: N-cinnamoyl derivatives of amines (e.g., memantine) are explored for
neuroprotective properties, where the lipophilic cinnamoyl group enhances blood-brain
barrier (BBB) penetration [1].
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Experimental Protocols
Protocol A: Synthesis of (2E)-3-(3-Chlorophenyl)acryloyl
Chloride

Note: Perform all operations in a fume hood under an inert atmosphere (N

or Ar).

Setup: Charge a flame-dried 250 mL round-bottom flask with 3-chlorocinnamic acid (10.0 g,
54.8 mmol) and anhydrous DCM (100 mL).

Activation: Add DMF (0.1 mL, cat.) to the suspension.

Chlorination: Cool to 0 °C. Add oxalyl chloride (5.6 mL, 65.7 mmol) dropwise over 30
minutes. (Caution: Vigorous gas evolution).

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The
solution should become clear.

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and
excess oxalyl chloride.

Chase: Redissolve the crude oil in dry toluene (20 mL) and concentrate again to remove
trace HCI.

Result: The product is obtained as a yellow semi-solid or oil (quant yield) and is generally
used immediately without further purification.

Protocol B: General Amide Coupling (Schotten-
Baumann Conditions)

For coupling with stable amines (e.g., anilines, aliphatic amines).

Dissolution: Dissolve the amine (1.0 equiv) in DCM. Add Triethylamine (1.5 equiv) or
Diisopropylethylamine (DIPEA).
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e Addition: Cool the amine solution to 0 °C. Add a solution of (2E)-3-(3-Chlorophenyl)acryloyl
chloride (1.1 equiv) in DCM dropwise.

e Monitoring: Stir at RT for 2—12 hours. Monitor by TLC or LC-MS.

e Quench: Quench with sat. NaHCO

o Extraction: Extract with DCM, wash with brine, dry over Na

SO

, and concentrate.

Handling, Stability & Safety

o Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear chemical-
resistant gloves (nitrile/neoprene), safety goggles, and a face shield.

o Moisture Sensitivity: Reacts violently with water to release HCI gas. Store under inert gas
(Argon/Nitrogen) in a tightly sealed container, preferably in a desiccator or refrigerator (2—8
°C).

e Lachrymator: Vapors are irritating to the eyes and respiratory tract. Handle strictly within a
fume hood.
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» Method for preparing 3-chloropivaloyl chloride (General Acid Chloride Synthesis Protocol
Reference).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. zhishangchem.com [zhishangchem.com]

¢ To cite this document: BenchChem. [(2E)-3-(3-Chlorophenyl)acryloyl chloride CAS 13565-
06-5 properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6591299/docs#2e-3-3-chlorophenyl-acryloyl-chloride-
cas-13565-06-5-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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